Cas no 2648913-01-1 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methylbutanoic acid)

(2S)-2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methylbutanoic acid is a protected amino acid derivative commonly employed in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, ensuring selective deprotection under mild basic conditions. The compound features a branched alkyl side chain, enhancing steric control during coupling reactions. Its structural design minimizes racemization risks, making it suitable for solid-phase peptide synthesis (SPPS). The product’s high purity and stability under standard SPPS conditions contribute to efficient incorporation into peptide sequences. This derivative is particularly valuable for synthesizing complex peptides requiring precise stereochemical control and orthogonal protection strategies.
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methylbutanoic acid structure
2648913-01-1 structure
Product name:(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methylbutanoic acid
CAS No:2648913-01-1
MF:C24H28N2O5
Molecular Weight:424.489526748657
CID:6430143
PubChem ID:165482684

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methylbutanoic acid
    • (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-methylbutanoic acid
    • EN300-1486211
    • 2648913-01-1
    • インチ: 1S/C24H28N2O5/c1-14(2)21(23(28)29)26-22(27)15(3)12-25-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)/t15?,21-/m0/s1
    • InChIKey: WCXREIFGVKRBBA-FXMQYSIJSA-N
    • SMILES: O(C(NCC(C)C(N[C@H](C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 424.19982200g/mol
  • 同位素质量: 424.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 630
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 105Ų

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1486211-100mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-methylbutanoic acid
2648913-01-1
100mg
$2142.0 2023-09-28
Enamine
EN300-1486211-0.5g
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-methylbutanoic acid
2648913-01-1
0.5g
$2336.0 2023-06-06
Enamine
EN300-1486211-1000mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-methylbutanoic acid
2648913-01-1
1000mg
$2433.0 2023-09-28
Enamine
EN300-1486211-2.5g
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-methylbutanoic acid
2648913-01-1
2.5g
$4771.0 2023-06-06
Enamine
EN300-1486211-0.05g
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-methylbutanoic acid
2648913-01-1
0.05g
$2044.0 2023-06-06
Enamine
EN300-1486211-0.1g
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-methylbutanoic acid
2648913-01-1
0.1g
$2142.0 2023-06-06
Enamine
EN300-1486211-10000mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-methylbutanoic acid
2648913-01-1
10000mg
$10464.0 2023-09-28
Enamine
EN300-1486211-5.0g
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-methylbutanoic acid
2648913-01-1
5g
$7058.0 2023-06-06
Enamine
EN300-1486211-0.25g
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-methylbutanoic acid
2648913-01-1
0.25g
$2239.0 2023-06-06
Enamine
EN300-1486211-250mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-3-methylbutanoic acid
2648913-01-1
250mg
$2239.0 2023-09-28

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methylbutanoic acid 関連文献

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methylbutanoic acidに関する追加情報

The Synthesis and Applications of (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methylbutanoic Acid

The compound with CAS No 2648913-01-1, known as (2S)-2-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methylbutanoic acid, is a significant molecule in the field of organic chemistry and biochemistry. This compound is particularly notable for its role in peptide synthesis and its applications in drug discovery. The structure of this molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used as a protecting group in peptide synthesis due to its stability and ease of removal under specific conditions.

The Fmoc group, represented by the {(9H-fluoren-9-yl)methoxycarbonyl} moiety, is a key feature of this compound. This group is attached to an amino acid derivative, specifically a propanamide and butanoic acid backbone. The stereochemistry at the (2S) position indicates that this compound is enantiomerically pure, which is crucial for its use in asymmetric synthesis and chiral resolution processes. Recent studies have highlighted the importance of such chiral compounds in the development of enantioselective catalysts and biologically active molecules.

Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including tandem reactions and catalytic asymmetric synthesis, to construct the complex stereochemistry of this molecule. For instance, the use of organocatalysts has been reported to facilitate the formation of the (2S) configuration with high enantioselectivity. These methods not only improve the yield but also reduce the environmental impact by minimizing waste and reagent consumption.

In terms of applications, this compound has found utility in peptide coupling reactions. The Fmoc group serves as a temporary protecting group during peptide synthesis, allowing for stepwise assembly of complex peptide sequences. Once the desired peptide chain is formed, the Fmoc group can be selectively removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA). This property makes it an invaluable tool in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the field of protein chemistry.

Beyond peptide synthesis, this compound has also been explored for its potential in drug delivery systems. The presence of both hydrophilic and hydrophobic domains within its structure makes it a candidate for amphiphilic molecules that can form self-assembled structures, such as micelles or liposomes. These structures are highly desirable for encapsulating hydrophobic drugs and improving their solubility and bioavailability.

Recent research has also focused on the biological activity of derivatives of this compound. For example, analogs with modified side chains have been tested for their ability to inhibit specific enzymes or modulate cellular signaling pathways. These studies have provided insights into the structure-activity relationships (SAR) of this class of compounds, paving the way for the development of novel therapeutic agents.

In conclusion, (2S)-2-{3-{(9H-fluoren-9-yl)methoxycarbonyl}amino}-2-methylpropanamido}-3-methylbutanoic acid represents a versatile building block in organic synthesis with applications ranging from peptide chemistry to drug delivery. Its unique combination of stereochemistry and functional groups makes it a valuable tool for researchers in various fields. As ongoing studies continue to uncover new synthetic methods and biological applications, this compound is likely to remain at the forefront of chemical research.

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